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Compound of Interest

Compound Name: 4-N-Fmoc-amino-cyclohexanone

Cat. No.: B1302177

CAS Number: 391248-11-6 | Molecular Formula: C21H21:NOs | Molecular Weight: 335.40 g/mol

Section 1: Introduction and Strategic Importance

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone, hereafter referred to as Fmoc-AmC,
is a pivotal bifunctional building block for advanced chemical synthesis.[1][2] Primarily utilized
by researchers in peptide synthesis and medicinal chemistry, its unique structure offers a
strategic advantage in the design of complex molecules. The cyclohexanone core introduces a
degree of conformational rigidity, while the Fmoc-protected amine provides a stable yet readily
cleavable handle for solid-phase peptide synthesis (SPPS) and other amine-coupling
strategies.[1] This guide provides a comprehensive overview of Fmoc-AmC, from its synthesis
and characterization to its critical applications in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide
synthesis due to its base-lability, allowing for an orthogonal protection strategy in conjunction
with acid-labile side-chain protecting groups.[3] Its removal under mild basic conditions,
typically with piperidine, preserves the integrity of the growing peptide chain and acid-sensitive

functionalities.[3][4]

Section 2: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is
paramount for the effective and safe handling of Fmoc-AmC.
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Property Value Source

CAS Number 391248-11-6 BlEEE

Molecular Formula C21H21NOs3 [51[6]

Molecular Weight 335.40 g/mol [5]

Appearance White to off-white solid General knowledge
(presumed)

Purity Typically >95% [6]

Storage Inert atmosphere, 2-8°C [9]

Safety and Handling

While a specific safety data sheet (SDS) for 4-N-Fmoc-amino-cyclohexanone is not readily
available, data from analogous compounds such as cyclohexanone and other protected amino
ketones suggest that appropriate precautions should be taken.[10]

Hazard Statements (Presumed based on related compounds):

May be harmful if swallowed, in contact with skin, or if inhaled.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Measures:

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and
face protection.

e Engineering Controls: Use only outdoors or in a well-ventilated area.
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» Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly
after handling. Do not eat, drink, or smoke when using this product.

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert
atmosphere.

Section 3: Synthesis and Purification

The synthesis of Fmoc-AmC can be approached through a two-step process starting from 4-
aminocyclohexanol. This involves the protection of the amino group with an Fmoc group,
followed by the oxidation of the hydroxyl group to a ketone.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the protection of the amino
group of 4-aminocyclohexanol hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
The resulting Fmoc-protected alcohol is then oxidized to the desired cyclohexanone derivative.

Synthetic workflow for 4-N-Fmoc-amino-cyclohexanone.
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Caption: Synthetic workflow for 4-N-Fmoc-amino-cyclohexanone.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Fmoc protection and alcohol
oxidation.

Step 1: Synthesis of 4-N-Fmoc-amino-cyclohexanol
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e Reaction Setup: To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a
mixture of 1,4-dioxane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).

e Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1
equivalents) in 1,4-dioxane to the reaction mixture while maintaining the temperature at 0°C.

» Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to yield the crude 4-N-Fmoc-amino-cyclohexanol.

Step 2: Oxidation to 4-N-Fmoc-amino-cyclohexanone

This step can be performed using various oxidation reagents. A common and effective method
is the Swern oxidation.

e Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (2
equivalents) in anhydrous dichloromethane (DCM) and cool to -78°C.

o DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (4 equivalents) to the oxalyl chloride
solution and stir for 15 minutes.

» Alcohol Addition: Add a solution of 4-N-Fmoc-amino-cyclohexanol (1 equivalent) in DCM to
the reaction mixture and stir for 1 hour at -78°C.

e Quenching: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to
room temperature.

o Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic
layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer
over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol

The crude 4-N-Fmoc-amino-cyclohexanone can be purified using silica gel flash column
chromatography.
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o Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a
gradient of ethyl acetate in hexanes.

o Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it
onto the column.

o Elution: Elute the column with the chosen solvent system, collecting fractions.
e Analysis: Monitor the fractions by TLC to identify those containing the pure product.

e Solvent Removal: Combine the pure fractions and remove the solvent under reduced
pressure to obtain the purified 4-N-Fmoc-amino-cyclohexanone as a solid.

Section 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized
Fmoc-AmC. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
fluorenyl group (aromatic protons between 6 7.3-7.8 ppm), the methoxy protons (a doublet
and a triplet around & 4.2-4.5 ppm), and the cyclohexanone ring protons (multiplets in the
aliphatic region).

e 13C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the
cyclohexanone ring (around & 208-212 ppm), the carbonyl of the Fmoc group (around & 156
ppm), and the aromatic and aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Fmoc-AmC.
lllustrative HPLC Method:

e Column: A reversed-phase C18 column is typically used.
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» Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a
common mobile phase for the analysis of Fmoc-protected compounds.[11][12]

e Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong
absorbance.

o Expected Result: A single major peak corresponding to the pure product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.
o Technique: Electrospray ionization (ESI) is a suitable method.

o Expected lon: The mass spectrum should show a prominent peak corresponding to the
protonated molecule [M+H]* at m/z 336.4.

Section 5: Applications in Peptide and Medicinal
Chemistry

The unique structure of Fmoc-AmC makes it a valuable tool for introducing a ketone
functionality and a constrained cyclic scaffold into peptides and other bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AmC can be incorporated into a peptide sequence using standard SPPS protocols. The
Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like N,N-
dimethylformamide (DMF) to expose the free amine for subsequent coupling.[10][13]

Incorporation of Fmoc-AmC into a peptide via SPPS.

Resin-Bound Peptide with

Free N-terminus

Peptide Fmoc-AmC
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Caption: Incorporation of Fmoc-AmC into a peptide via SPPS.

Post-Synthesis Modification

The ketone functionality of the cyclohexanone ring can be further modified after peptide
synthesis. This allows for the introduction of diverse chemical moieties through reactions such
as:

e Reductive amination: To form new C-N bonds and introduce secondary or tertiary amines.
» Wittig reaction: To form carbon-carbon double bonds.
» Aldol condensation: To create new carbon-carbon bonds and more complex structures.

These modifications can be used to generate peptide libraries with enhanced properties, such
as improved binding affinity, stability, or cell permeability.

Role in Drug Discovery

The incorporation of constrained cyclic structures like the cyclohexanone ring can lead to
peptides with more defined conformations. This can result in:

 Increased receptor selectivity: By pre-organizing the peptide into a bioactive conformation.

o Enhanced proteolytic stability: By making the peptide less susceptible to enzymatic
degradation.

» Improved pharmacokinetic properties: By altering the polarity and size of the molecule.

Section 6: Conclusion

4-N-Fmoc-amino-cyclohexanone is a versatile and valuable building block for chemical
biologists and medicinal chemists. Its unique combination of a conformationally restricted cyclic
ketone and a readily manipulable Fmoc-protected amine provides a powerful tool for the design
and synthesis of novel peptides and small molecules with potential therapeutic applications.
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The synthetic and analytical protocols outlined in this guide provide a solid foundation for
researchers to effectively utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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